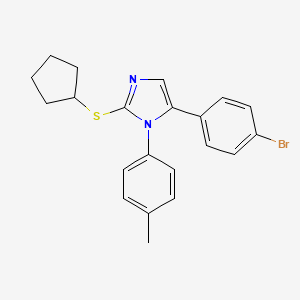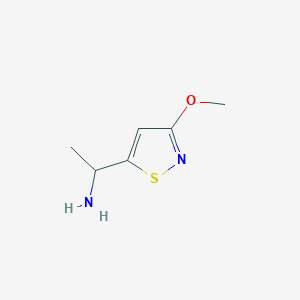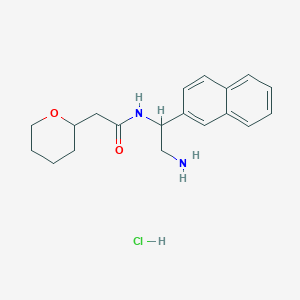![molecular formula C12H20N2O2 B2388791 N-[(1S)-1-Cyanoethyl]-2-propyloxane-4-carboxamide CAS No. 2125831-70-9](/img/structure/B2388791.png)
N-[(1S)-1-Cyanoethyl]-2-propyloxane-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1S)-1-Cyanoethyl]-2-propyloxane-4-carboxamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It was first identified as a potential anticancer agent due to its ability to selectively inhibit the growth of cancer cells while sparing normal cells.
Mecanismo De Acción
N-[(1S)-1-Cyanoethyl]-2-propyloxane-4-carboxamide targets RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA (rRNA). Inhibition of RNA polymerase I transcription leads to a reduction in rRNA synthesis and ribosome biogenesis, ultimately resulting in the selective killing of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce the expression of genes involved in DNA repair and cell survival. In addition, this compound has been shown to have anti-angiogenic effects, inhibiting the formation of new blood vessels that support tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[(1S)-1-Cyanoethyl]-2-propyloxane-4-carboxamide is its selectivity for cancer cells, which allows for targeted therapy and reduced toxicity to normal cells. However, its mechanism of action is complex and involves multiple pathways, which can make it difficult to study. In addition, this compound has a short half-life and requires continuous infusion, which can be challenging for in vivo experiments.
Direcciones Futuras
Future research on N-[(1S)-1-Cyanoethyl]-2-propyloxane-4-carboxamide should focus on its potential as a combination therapy with other anticancer agents. It may also be useful to investigate the role of this compound in the tumor microenvironment and its potential as an immunomodulatory agent. Finally, further studies on the pharmacokinetics and pharmacodynamics of this compound are needed to optimize its dosing and administration.
Métodos De Síntesis
The synthesis of N-[(1S)-1-Cyanoethyl]-2-propyloxane-4-carboxamide involves several steps, starting with the reaction of 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid with propylamine to form 2-propyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid. This compound is then reacted with cyanogen bromide to form N-propyl-4-cyanobenzamide, which is subsequently reacted with ethyl chloroformate to form this compound, or this compound.
Aplicaciones Científicas De Investigación
N-[(1S)-1-Cyanoethyl]-2-propyloxane-4-carboxamide has been extensively studied for its potential as an anticancer agent. It has been shown to selectively inhibit the growth of cancer cells, including those that are resistant to conventional chemotherapy. This compound has been shown to be effective against a variety of cancer types, including breast, ovarian, and pancreatic cancer.
Propiedades
IUPAC Name |
N-[(1S)-1-cyanoethyl]-2-propyloxane-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-3-4-11-7-10(5-6-16-11)12(15)14-9(2)8-13/h9-11H,3-7H2,1-2H3,(H,14,15)/t9-,10?,11?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYNFAGLRGTKBP-WHXUTIOJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(CCO1)C(=O)NC(C)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1CC(CCO1)C(=O)N[C@@H](C)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

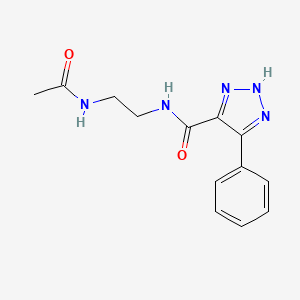
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2388709.png)
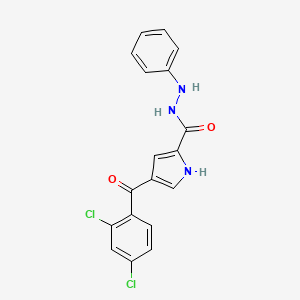


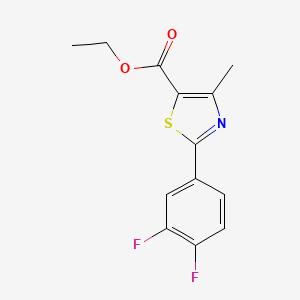
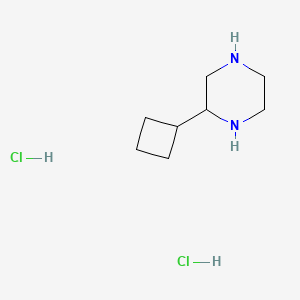
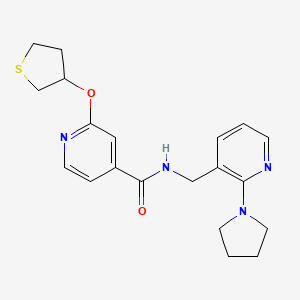
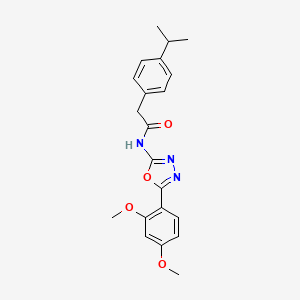
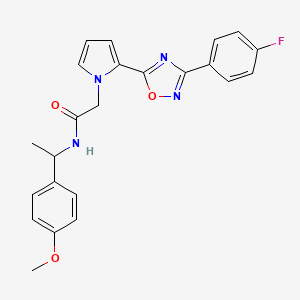
![2-{[5-(1,5-Dimethyl-1H-pyrazol-3-YL)-4-ethyl-4H-1,2,4-triazol-3-YL]thio}acetohydrazide](/img/structure/B2388727.png)
